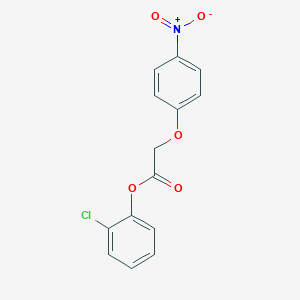

2-Chlorophenyl (4-nitrophenoxy)acetate

Description

2-Chlorophenyl (4-nitrophenoxy)acetate is an ester derivative of acetic acid, featuring a 2-chlorophenyl group and a 4-nitrophenoxy substituent. This article focuses on comparing these analogs to infer properties of this compound.

Properties

Molecular Formula |

C14H10ClNO5 |

|---|---|

Molecular Weight |

307.68 g/mol |

IUPAC Name |

(2-chlorophenyl) 2-(4-nitrophenoxy)acetate |

InChI |

InChI=1S/C14H10ClNO5/c15-12-3-1-2-4-13(12)21-14(17)9-20-11-7-5-10(6-8-11)16(18)19/h1-8H,9H2 |

InChI Key |

LVALGRKACURVQW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])Cl |

Canonical SMILES |

C1=CC=C(C(=C1)OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

a. Ethyl 2-(4-Nitrophenoxy)acetate (CAS 10263-19-1)

- Structure: Features a 4-nitrophenoxy group directly attached to the acetate backbone.

- Key Properties : The nitro group at the para position creates strong electron-withdrawing effects, increasing the electrophilicity of the ester carbonyl. This enhances susceptibility to nucleophilic attack (e.g., hydrolysis).

- Crystallography : Single-crystal X-ray studies reveal a planar ester group with bond lengths (C=O: ~1.21 Å) and angles consistent with typical acetate esters. Intramolecular hydrogen bonding (C–H⋯O) stabilizes the structure .

b. (4-Chlorophenyl) 2-(4-Chlorophenoxy)acetate (CAS 62095-40-3)

- Structure : Contains two 4-chlorophenyl groups, differing from the target compound’s 2-chloro and 4-nitro substituents.

Comparison: The nitro group in 2-chlorophenyl (4-nitrophenoxy)acetate likely accelerates hydrolysis compared to chlorine-only analogs. Substituent positions (2-chloro vs. 4-chloro) may also alter steric hindrance and molecular packing.

Influence of Nitro and Chloro Dual Substitution

a. Ethyl 2-(4-Chloro-2-Nitrophenyl)acetate (CAS 108274-38-0)

- Structure : A nitro and chloro group on the same phenyl ring (positions 2 and 4).

- Electronic Effects : The nitro group dominates, creating a highly electron-deficient ring. This increases reactivity toward nucleophiles but may reduce solubility due to polarity.

b. Clopidogrel Intermediates

- Structure: Methyl esters with 2-chlorophenyl and thienopyridine groups.

- Biological Relevance : The 2-chlorophenyl group in clopidogrel is critical for antiplatelet activity, with stereochemistry (S-enantiomer) determining efficacy. Racemization processes for recycling inactive enantiomers are well-documented .

The nitro group may confer different metabolic stability compared to thienopyridine systems.

Halogen Substitution and Stability

a. Difluoro-(4-Nitro-phenoxy)-acetic Acid Ethyl Ester (CAS 2060043-62-9)

- Structure : Fluorine atoms replace hydrogen on the acetate backbone.

- Impact of Fluorine : Fluorine’s electronegativity increases ester stability against hydrolysis compared to chlorine or nitro groups.

b. 2-Chloro-N-(4-Fluorophenyl)acetamide

- Structure : Chloro and fluoro substituents on separate aromatic rings.

- Hydrogen Bonding : Intramolecular C–H⋯O interactions stabilize the crystal lattice, a feature likely shared with nitro-substituted analogs .

Comparison : The 2-chlorophenyl group in the target compound may engage in similar intermolecular interactions, but the nitro group’s stronger electron withdrawal could reduce solubility in apolar solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.